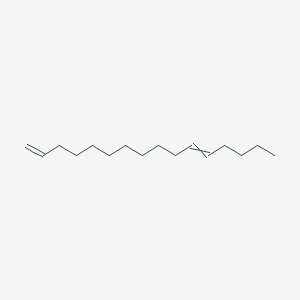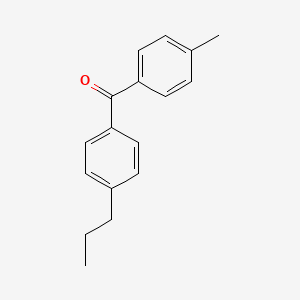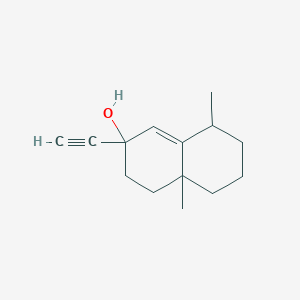
1-Chloro-2-(phenylselanyl)cyclododecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-(phenylselanyl)cyclododecane is an organoselenium compound characterized by a cyclododecane ring substituted with a chlorine atom and a phenylselanyl group
Métodos De Preparación
The synthesis of 1-Chloro-2-(phenylselanyl)cyclododecane typically involves the reaction of cyclododecane with a chlorinating agent and a phenylselanyl reagent. One common method includes the use of thionyl chloride (SOCl₂) to introduce the chlorine atom, followed by the addition of diphenyl diselenide (Ph₂Se₂) to form the phenylselanyl group. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product’s formation.
Industrial production methods for such compounds may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include continuous flow processes and the use of advanced purification techniques.
Análisis De Reacciones Químicas
1-Chloro-2-(phenylselanyl)cyclododecane can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxides or selenones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the phenylselanyl group, typically using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylselanyl group may yield phenylseleninic acid, while substitution of the chlorine atom with an amine may produce a corresponding amine derivative.
Aplicaciones Científicas De Investigación
1-Chloro-2-(phenylselanyl)cyclododecane has several scientific research applications, including:
Organic Synthesis: The compound serves as a versatile intermediate in synthesizing more complex organoselenium compounds.
Medicinal Chemistry: Organoselenium compounds, including this compound, are studied for their potential therapeutic properties, such as antioxidant and anticancer activities.
Material Science: The unique properties of organoselenium compounds make them candidates for developing novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-2-(phenylselanyl)cyclododecane involves the interaction of its functional groups with various molecular targets. The phenylselanyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound’s ability to undergo substitution reactions allows it to interact with biological molecules, potentially modulating their activity.
Comparación Con Compuestos Similares
1-Chloro-2-(phenylselanyl)cyclododecane can be compared with other organoselenium compounds, such as:
Diphenyl diselenide (Ph₂Se₂): A common organoselenium compound used in organic synthesis and studied for its biological activities.
Selenocysteine: An amino acid containing selenium, known for its role in various enzymatic processes in the body.
Selenomethionine: Another selenium-containing amino acid with applications in nutrition and medicine.
The uniqueness of this compound lies in its specific substitution pattern on the cyclododecane ring, which imparts distinct chemical properties and reactivity compared to other organoselenium compounds.
Propiedades
Número CAS |
71518-95-1 |
|---|---|
Fórmula molecular |
C18H27ClSe |
Peso molecular |
357.8 g/mol |
Nombre IUPAC |
1-chloro-2-phenylselanylcyclododecane |
InChI |
InChI=1S/C18H27ClSe/c19-17-14-10-5-3-1-2-4-6-11-15-18(17)20-16-12-8-7-9-13-16/h7-9,12-13,17-18H,1-6,10-11,14-15H2 |
Clave InChI |
PDMSGFFMEYCFHS-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCC(C(CCCC1)Cl)[Se]C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



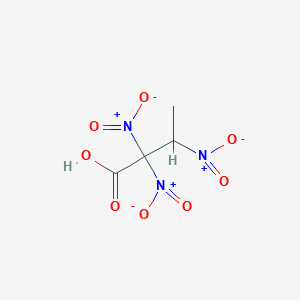
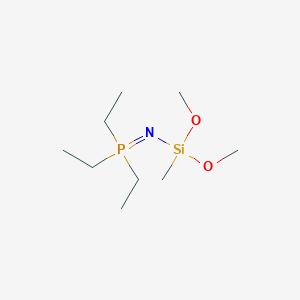
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, dipotassium disodium salt](/img/structure/B14481758.png)
![[(2-Chloro-2-ethoxyethyl)sulfanyl]benzene](/img/structure/B14481763.png)

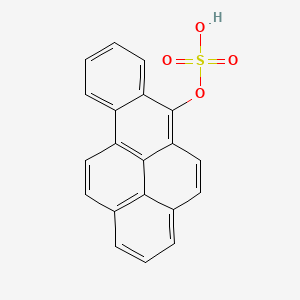
![3,3-Dimethyl-1-[(phenylsulfanyl)carbonyl]butyl acetate](/img/structure/B14481782.png)

![2,4,8,8-Tetramethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14481791.png)
